![molecular formula C19H22N4O2 B7547247 4-(4-ethylbenzoyl)-N-pyridin-3-ylpiperazine-1-carboxamide](/img/structure/B7547247.png)
4-(4-ethylbenzoyl)-N-pyridin-3-ylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-ethylbenzoyl)-N-pyridin-3-ylpiperazine-1-carboxamide, also known as EPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
The mechanism of action of 4-(4-ethylbenzoyl)-N-pyridin-3-ylpiperazine-1-carboxamide involves its interaction with the dopamine receptor, which leads to the modulation of its activity. This, in turn, affects the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
4-(4-ethylbenzoyl)-N-pyridin-3-ylpiperazine-1-carboxamide has been found to exhibit various biochemical and physiological effects such as the induction of apoptosis in cancer cells, modulation of neurotransmitter release, and the regulation of gene expression. These effects make it a potential candidate for the development of novel therapeutics in various fields of medicine.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-ethylbenzoyl)-N-pyridin-3-ylpiperazine-1-carboxamide in lab experiments include its potent pharmacological properties, its ability to induce apoptosis in cancer cells, and its potential as a modulator of the dopamine receptor. However, the limitations of using 4-(4-ethylbenzoyl)-N-pyridin-3-ylpiperazine-1-carboxamide in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions that can be explored in the field of 4-(4-ethylbenzoyl)-N-pyridin-3-ylpiperazine-1-carboxamide research. These include the development of novel 4-(4-ethylbenzoyl)-N-pyridin-3-ylpiperazine-1-carboxamide derivatives with improved pharmacological properties, the identification of new therapeutic applications for 4-(4-ethylbenzoyl)-N-pyridin-3-ylpiperazine-1-carboxamide, and the optimization of the synthesis method for 4-(4-ethylbenzoyl)-N-pyridin-3-ylpiperazine-1-carboxamide to improve its yield and purity. Additionally, further studies are needed to investigate the potential side effects and toxicity of 4-(4-ethylbenzoyl)-N-pyridin-3-ylpiperazine-1-carboxamide in vivo.
Synthesemethoden
The synthesis of 4-(4-ethylbenzoyl)-N-pyridin-3-ylpiperazine-1-carboxamide involves the reaction of 4-ethylbenzoyl chloride with pyridin-3-ylpiperazine-1-carboxamide in the presence of a suitable base. The reaction proceeds via the formation of an intermediate, which is then converted into the final product through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
4-(4-ethylbenzoyl)-N-pyridin-3-ylpiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neurology, and psychiatry. In cancer research, this compound has been found to exhibit potent anti-tumor activity by inducing apoptosis in cancer cells. In neurology and psychiatry, 4-(4-ethylbenzoyl)-N-pyridin-3-ylpiperazine-1-carboxamide has been found to act as a modulator of the dopamine receptor, which makes it a potential candidate for the treatment of Parkinson's disease and other neurological disorders.
Eigenschaften
IUPAC Name |
4-(4-ethylbenzoyl)-N-pyridin-3-ylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-2-15-5-7-16(8-6-15)18(24)22-10-12-23(13-11-22)19(25)21-17-4-3-9-20-14-17/h3-9,14H,2,10-13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHOARRQDVFKLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethylbenzoyl)-N-pyridin-3-ylpiperazine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.